7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with a methoxy group at the 7-position and a carboxamide group at the 2-position, linked to a pyridine ring at the 4-position.
Scientific Research Applications
7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme mat2a . MAT2A plays a crucial role in facilitating the growth of hepatoma cells .
Mode of Action
It can be inferred that the compound may interact with its target, potentially inhibiting the activity of the enzyme mat2a . This inhibition could lead to a suppression of growth and induction of apoptosis in hepatoma cells .
Biochemical Pathways
MAT2A is involved in the synthesis of S-adenosyl methionine (SAM), a crucial molecule in the methionine cycle .
Result of Action
Based on the potential inhibition of mat2a, it can be inferred that the compound may suppress growth and induce apoptosis in hepatoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The final step involves coupling the benzofuran derivative with a pyridine derivative under suitable reaction conditions.
Preparation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable reagents.
Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as pyridin-4-ylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzofuran core, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparison with Similar Compounds
7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
7-methoxy-1-benzofuran-2-carboxamide: Lacks the pyridine ring, which may result in different biological activities and chemical properties.
N-(pyridin-4-yl)-1-benzofuran-2-carboxamide: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
7-methoxy-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide: The position of the pyridine ring nitrogen is different, potentially altering its binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-methoxy-N-pyridin-4-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-4-2-3-10-9-13(20-14(10)12)15(18)17-11-5-7-16-8-6-11/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEBIIFNUKKFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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